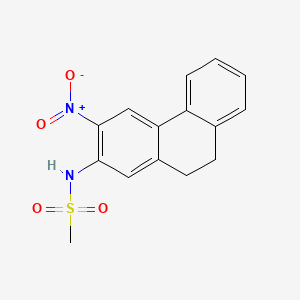
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of phenanthrene to introduce the nitro group. This is followed by hydrogenation to reduce the nitro group to an amine, which is then reacted with methanesulfonyl chloride to form the final sulfonamide product. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the use of hazardous chemicals and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism by which N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9,10-Dihydro-2-nitrophenanthren-3-yl)methanesulfonamide
- N-(9,10-Dihydro-4-nitrophenanthren-2-yl)methanesulfonamide
- N-(9,10-Dihydro-3-nitrophenanthren-4-yl)methanesulfonamide
Uniqueness
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
19006-52-1 |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.347 |
Nom IUPAC |
N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-22(20,21)16-14-8-11-7-6-10-4-2-3-5-12(10)13(11)9-15(14)17(18)19/h2-5,8-9,16H,6-7H2,1H3 |
Clé InChI |
UQMFHJQVWQUCIE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-] |
Synonymes |
N-(9,10-Dihydro-3-nitrophenanthren-2-yl)methanesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


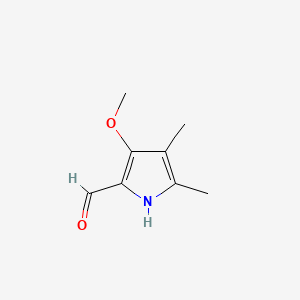

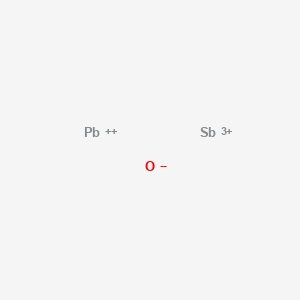
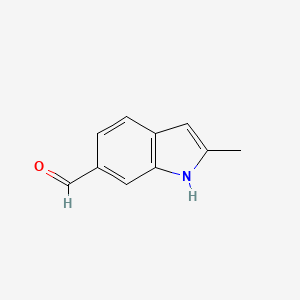
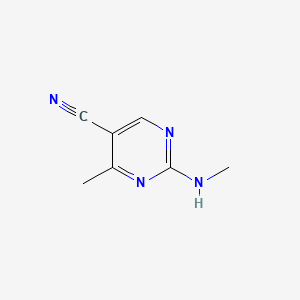
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/new.no-structure.jpg)
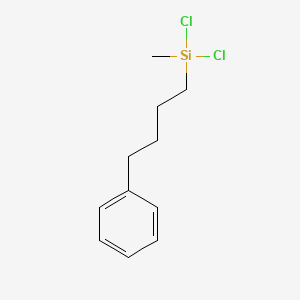
![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
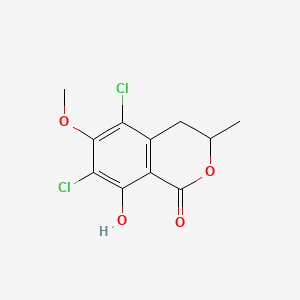
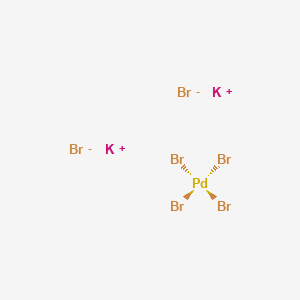
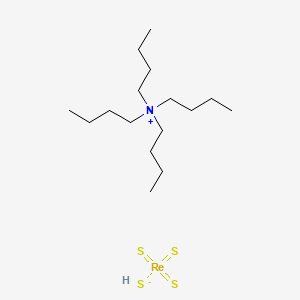
![(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B579634.png)
